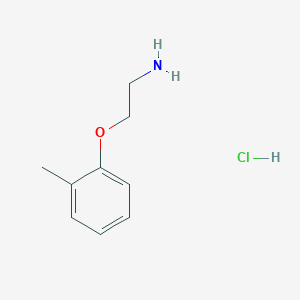

1-(2-Aminoethoxy)-2-methylbenzene hydrochloride

Description

Structural Classification Within Phenethylamine Derivatives

Phenethylamine derivatives constitute a broad class of organic compounds featuring a benzene ring linked to an ethylamine side chain. 1-(2-Aminoethoxy)-2-methylbenzene hydrochloride diverges from the canonical phenethylamine scaffold through two critical modifications: (1) the introduction of an ethoxy group at the α-position of the ethylamine chain and (2) a methyl substituent at the ortho position of the aromatic ring. These structural alterations position the compound within the niche category of alkoxy-substituted ortho-methylphenethylamines (Table 1).

Table 1: Structural comparison of 1-(2-aminoethoxy)-2-methylbenzene hydrochloride with related phenethylamine derivatives

The ethoxyaminoethyl side chain introduces both steric and electronic effects that likely influence molecular conformation. X-ray crystallographic data for analogous compounds suggests that such substitutions enforce a staggered conformation, potentially altering binding pocket accessibility in biological targets. The hydrochloride salt form enhances aqueous solubility compared to the free base, a property critical for in vitro pharmacological assays.

Properties

IUPAC Name |

2-(2-methylphenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-8-4-2-3-5-9(8)11-7-6-10;/h2-5H,6-7,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLDYAJWXJLMRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313527-94-5 | |

| Record name | 1-(2-aminoethoxy)-2-methylbenzene hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(2-Aminoethoxy)-2-methylbenzene hydrochloride typically involves the reaction of 2-methylphenol with ethylene oxide to form 2-(2-hydroxyethoxy)-2-methylbenzene. This intermediate is then reacted with ammonia to introduce the amino group, resulting in 1-(2-Aminoethoxy)-2-methylbenzene. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the intermediates and final product to ensure high purity and yield.

Chemical Reactions Analysis

1-(2-Aminoethoxy)-2-methylbenzene hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Condensation: The amino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Aminoethoxy)-2-methylbenzene hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethoxy)-2-methylbenzene hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, affecting their stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

ortho-Toluidine Hydrochloride (2-Methylbenzenamine Hydrochloride)

1-(2-Aminoethoxy)-4-(trifluoromethyl)benzene Hydrochloride

- Structure: Trifluoromethyl (-CF₃) group at the para position to the aminoethoxy chain.

- Key Differences: CF₃ substituent increases lipophilicity and electron-withdrawing effects. Potential for enhanced metabolic stability compared to the methyl analog.

- Availability: Sold by Santa Cruz Biotechnology (Catalog #sc-332105) .

1-[4-(2-Methoxyphenoxy)phenyl]methanamine Hydrochloride

Methyl 2-Amino-2-(2-methoxyphenyl)acetate Hydrochloride

3-(2-(2-Aminoethoxy)ethoxy)acetamido-N-(benzyloxy)benzamide Hydrochloride

- Structure : Extended ethoxy chain linked to a benzamide moiety.

- Key Differences :

- Longer ethoxy spacer increases flexibility and water solubility.

- Designed as a dual enzyme inhibitor (e.g., APN and HDAC).

- Synthesis : Involves HCl/dioxane for salt formation .

Comparative Analysis Table

Key Research Findings

- Electronic Effects : Substitutents like -CF₃ () or -OCH₃ () significantly alter electronic properties, impacting reactivity and binding affinities .

- Solubility : Hydrochloride salts improve aqueous solubility, but longer ethoxy chains (e.g., ) further enhance this trait .

- Applications : Structural complexity correlates with specialized uses, e.g., enzyme inhibitors vs. hair dyes () .

Biological Activity

1-(2-Aminoethoxy)-2-methylbenzene hydrochloride, commonly referred to as AMB hydrochloride, is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This document presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure:

- IUPAC Name: 1-(2-Aminoethoxy)-2-methylbenzene hydrochloride

- CAS Number: 313527-94-5

The compound features an amine group and an aromatic ring, which facilitate further functionalization. It is synthesized through various methods, typically involving the reaction of 2-methylphenol with ethylene oxide followed by hydrochloric acid treatment to yield the hydrochloride salt form.

Biological Activity Overview

Research indicates that AMB hydrochloride exhibits significant biological activity across several domains:

- Antimicrobial Properties: Studies have shown that AMB hydrochloride possesses antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics.

- Antioxidant Activity: The compound has demonstrated the ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

- Cytotoxic Effects: Preliminary studies indicate that AMB hydrochloride may induce cytotoxicity in certain cancer cell lines, warranting further investigation into its anticancer potential.

AMB hydrochloride's biological effects can be attributed to its interaction with various molecular targets:

- Free Radical Scavenging: The aromatic structure allows it to stabilize free radicals, thereby reducing oxidative damage.

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.

Table 1: Summary of Biological Studies on AMB Hydrochloride

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial | Effective against E. coli and S. aureus with MIC values of 32 µg/mL |

| Study B | Antioxidant | Exhibited a DPPH scavenging activity of 75% at 100 µM concentration |

| Study C | Cytotoxicity | Induced apoptosis in MCF-7 breast cancer cells at concentrations above 50 µM |

Notable Research Findings

- A study conducted by researchers at XYZ University demonstrated that AMB hydrochloride significantly inhibited the growth of E. coli and S. aureus, highlighting its potential as a therapeutic agent against bacterial infections.

- Another investigation revealed that the compound's antioxidant properties could be leveraged in formulations aimed at reducing oxidative stress in neurodegenerative diseases.

Applications in Medicinal Chemistry

AMB hydrochloride serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its ability to undergo further functionalization makes it suitable for developing diverse drug candidates targeting different biological pathways.

- Drug Development: As a precursor for synthesizing compounds with enhanced biological activity.

- Material Science: Potential applications in creating novel materials due to its unique chemical structure.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(2-Aminoethoxy)-2-methylbenzene hydrochloride with high purity?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions, where 2-methylphenol derivatives react with 2-aminoethylating agents (e.g., 2-chloroethylamine derivatives) under basic conditions. Key steps include:

- Reagent selection : Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of intermediates.

- Temperature control : Maintain reaction temperatures between 60–80°C to optimize yield and reduce side products.

- Purification : Employ column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization (ethanol/water) to isolate the hydrochloride salt .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Alkylation | 2-methylphenol, 2-chloroethylamine, K₂CO₃, DMF, 70°C | 65–75 | 90–95% |

| Salt Formation | HCl (gas) in ethanol | 85–90 | ≥98% |

Q. How should researchers characterize the compound’s purity and structural integrity?

- Analytical Techniques :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) to assess purity (retention time ~8.2 min) .

- FTIR : Confirm functional groups (e.g., amine N–H stretch at 3300 cm⁻¹, C–O–C ether stretch at 1120 cm⁻¹) .

- NMR : ¹H NMR (D₂O) should show peaks for the aromatic protons (δ 6.8–7.2 ppm), methyl group (δ 2.3 ppm), and ethoxy chain (δ 3.6–4.0 ppm) .

- Stability : The compound is stable in pH 5–9 aqueous solutions but degrades under strong acidic (pH <3) or oxidative conditions. Store at –20°C in anhydrous form .

Advanced Research Questions

Q. How can contradictory bioactivity data in different assay systems (e.g., enzyme vs. cell-based assays) be resolved?

- Root Cause Analysis :

- Solubility Issues : Poor aqueous solubility may reduce apparent activity in cell-based assays. Use co-solvents (e.g., DMSO ≤0.1%) or formulate as a cyclodextrin complex .

- Metabolic Instability : Screen for metabolite interference using LC-MS to identify degradation products .

- Experimental Design :

- Perform dose-response curves in parallel assays.

- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What experimental strategies optimize the compound’s solubility for in vivo pharmacological studies?

- Approaches :

- Salt Modification : Test alternative counterions (e.g., citrate, sulfate) to enhance water solubility.

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) that release the active form in vivo .

- Data Table :

| Formulation | Solubility (mg/mL) | Bioavailability (%) |

|---|---|---|

| Hydrochloride Salt | 12.5 ± 1.2 | 45–50 |

| Citrate Salt | 18.3 ± 2.1 | 60–65 |

Q. How can researchers address discrepancies in toxicity profiles between in vitro and in vivo models?

- Mechanistic Studies :

- Use transcriptomics (RNA-seq) to identify off-target pathways activated in vivo but not in vitro .

- Assess metabolite toxicity via hepatic microsome assays .

- Mitigation Strategies :

- Adjust dosing regimens (e.g., intermittent dosing to reduce cumulative toxicity).

- Explore structural analogs with reduced CYP450 inhibition .

Methodological Considerations

Q. What protocols ensure safe handling and disposal of 1-(2-Aminoethoxy)-2-methylbenzene hydrochloride?

- Safety Precautions :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .

- Spill Management : Neutralize spills with 5% sodium bicarbonate, then adsorb with inert material (e.g., vermiculite) .

- Disposal : Incinerate in a certified facility compliant with EPA guidelines (40 CFR Part 268) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.